

Spectroscopic Data of Isononyl Alcohol: An In-depth Technical Guide

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Compound of Interest

Compound Name:	Isononyl alcohol
CAS No.:	68526-84-1
Cat. No.:	B7977009

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **isononyl alcohol**, a branched-chain primary alcohol with significant industrial applications. For clarity and precision, this document focuses on a principal isomer, 7-methyloctan-1-ol, which is a major component of commercial **isononyl alcohol**. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data of 7-Methyloctan-1-ol

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule.

Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
1	~3.64	Triplet	2H	-CH ₂ -OH (a)
2	~1.56	Quintet	2H	-CH ₂ -CH ₂ -OH (b)
3	~1.29-1.35	Multiplet	6H	-CH ₂ -CH ₂ -CH ₂ - (c, d, e)
4	~1.15	Multiplet	1H	-CH(CH ₃) ₂ (g)
5	~0.86	Doublet	6H	-CH(CH ₃) ₂ (h)
6	~1.1 (variable)	Singlet (broad)	1H	-OH (f)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectral Data of 7-Methyloctan-1-ol

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and their electronic nature.

Signal	Chemical Shift (δ , ppm)	Assignment
1	~63.1	-CH ₂ -OH (a)
2	~39.0	-CH ₂ - (f)
3	~32.8	-CH ₂ - (b)
4	~29.5	-CH ₂ - (d)
5	~28.0	-CH(CH ₃) ₂ (g)
6	~26.2	-CH ₂ - (c)
7	~22.7	-CH(CH ₃) ₂ (h)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data of 7-Methyloctan-1-ol

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3330	Strong, Broad	O-H Stretch	Alcohol (-OH)
~2955, 2925, 2855	Strong	C-H Stretch	Alkane (-CH ₃ , -CH ₂ , -CH)
~1465	Medium	C-H Bend	Alkane (-CH ₂)
~1380	Medium	C-H Bend	Alkane (-CH ₃)
~1058	Strong	C-O Stretch	Primary Alcohol

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data of 7-Methyloctan-1-ol

m/z	Relative Intensity	Proposed Fragment Ion
144	Low	[M] ⁺ (Molecular Ion)
126	Low	[M - H ₂ O] ⁺
84	Moderate	[M - C ₄ H ₈ O] ⁺
70	High	[C ₅ H ₁₀] ⁺
56	High	[C ₄ H ₈] ⁺
43	Very High (Base Peak)	[C ₃ H ₇] ⁺
31	Moderate	[CH ₂ OH] ⁺

Experimental Protocols

NMR Spectroscopy of Liquid Alcohols

Objective: To acquire high-resolution ^1H and ^{13}C NMR spectra of a liquid alcohol sample.

Materials:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- Internal standard (e.g., Tetramethylsilane, TMS)
- Pipettes and vials

Procedure:

- Sample Preparation:
 - For ^1H NMR, dissolve 5-25 mg of the **isononyl alcohol** sample in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry vial.[\[1\]](#)
 - For ^{13}C NMR, a higher concentration of 50-100 mg is recommended.[\[1\]](#)
 - Add a small amount of an internal standard (e.g., TMS) to the solvent for chemical shift referencing.
 - Gently vortex the vial to ensure the sample is fully dissolved.
- Transfer to NMR Tube:
 - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
 - Ensure the liquid height in the tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).
 - Acquire the spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
 - Integrate the peaks in the ^1H spectrum to determine the relative proton ratios.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy of Liquid Alcohols

Objective: To obtain the infrared spectrum of a liquid alcohol sample using an ATR accessory.

Materials:

- FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

- Liquid **isononyl alcohol** sample
- Solvent for cleaning (e.g., isopropanol or ethanol)
- Lint-free wipes

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean and dry.
 - Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
- Sample Application:
 - Place a small drop of the **isononyl alcohol** sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[2]
- Data Acquisition:
 - Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.
- Data Processing and Analysis:
 - The software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
 - Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
- Cleaning:
 - Thoroughly clean the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Alcohols

Objective: To separate and identify the components of a volatile alcohol sample and obtain their mass spectra.

Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent)
- Helium carrier gas
- Volatile solvent for sample dilution (e.g., dichloromethane or hexane)
- Microsyringe for injection

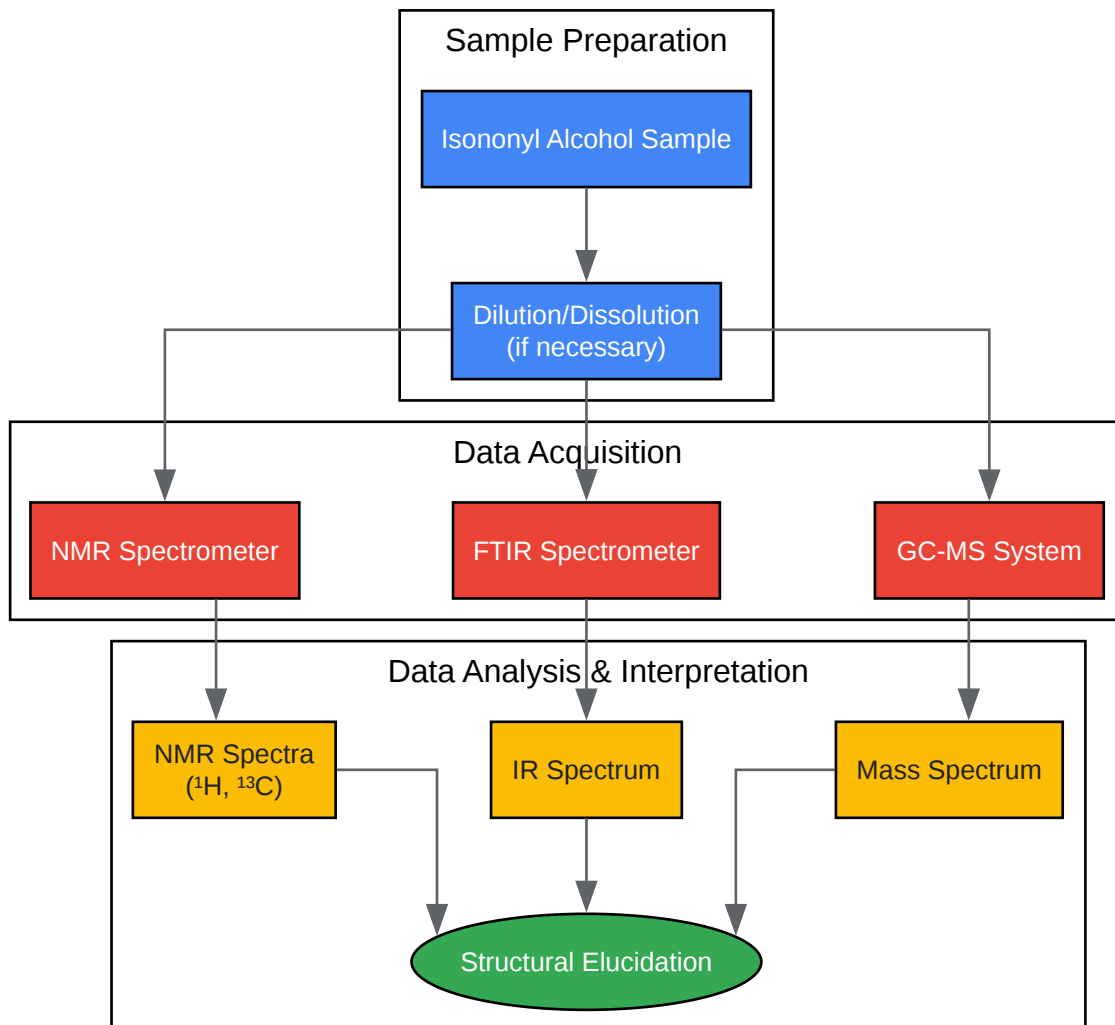
Procedure:

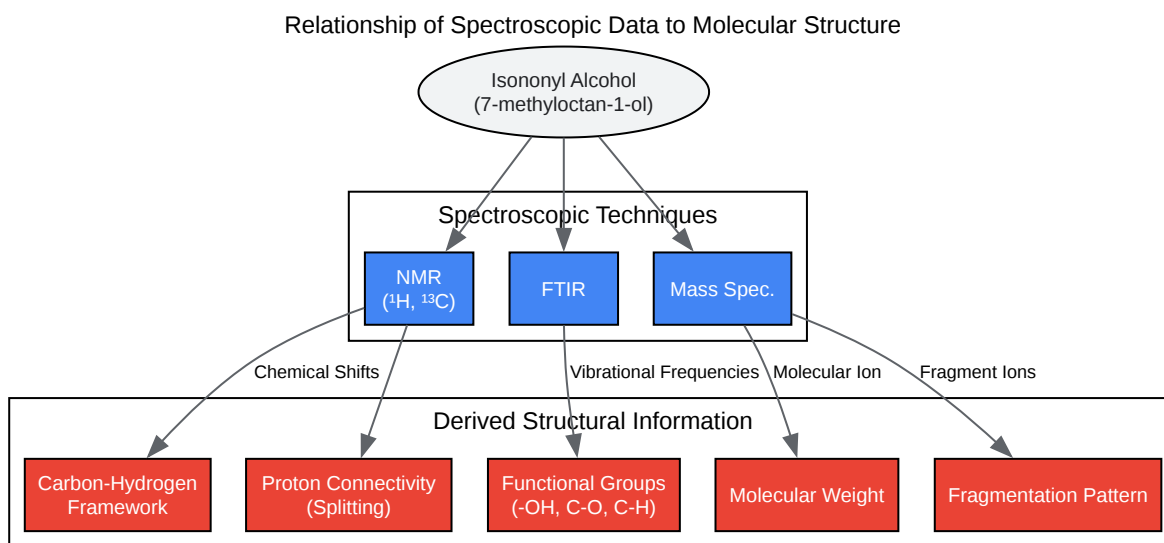
- Sample Preparation:
 - Dilute the **isononyl alcohol** sample in a volatile solvent to an appropriate concentration (e.g., 10-100 µg/mL).
- Instrument Setup:
 - Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 40-50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to elute all components.
 - Set the injector temperature (e.g., 250°C) and the transfer line temperature to the mass spectrometer (e.g., 280°C).
 - Set the carrier gas (helium) flow rate (e.g., 1 mL/min).
- Data Acquisition:

- Inject a small volume of the prepared sample (e.g., 1 μ L) into the GC.
- The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
- Acquire mass spectra over a suitable mass range (e.g., m/z 30-300).
- Data Analysis:
 - Identify the peaks in the total ion chromatogram (TIC).
 - Analyze the mass spectrum for each peak.
 - Identify the molecular ion peak (if present) to determine the molecular weight.
 - Analyze the fragmentation pattern to elucidate the structure of the compound. Compare the obtained spectrum with a library of mass spectra (e.g., NIST) for confirmation.

Visualizations

General Spectroscopic Analysis Workflow





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- 2. [agilent.com \[agilent.com\]](#)
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